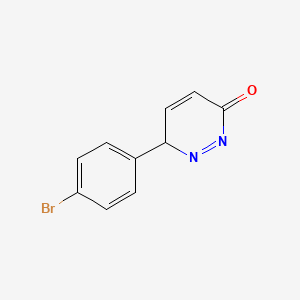
3-(4-bromophenyl)-3H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-3H-pyridazin-6-one is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3H-pyridazin-6-one typically involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-3H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and bases like potassium carbonate are typical for coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can be further functionalized for specific applications.
科学的研究の応用
3-(4-Bromophenyl)-3H-pyridazin-6-one has been explored for its potential in several scientific research areas:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors involved in diseases such as cancer and inflammation.
Materials Science: The compound can be used in the synthesis of liquid crystalline materials and polymers with unique electronic properties.
Biological Studies: It is investigated for its antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
作用機序
The mechanism by which 3-(4-bromophenyl)-3H-pyridazin-6-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyridazinone.
4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, but featuring a thiazole ring.
Uniqueness
3-(4-Bromophenyl)-3H-pyridazin-6-one is unique due to its pyridazinone core, which imparts distinct chemical properties and reactivity
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
3-(4-bromophenyl)-3H-pyridazin-6-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6,9H |
InChIキー |
OXLWJXLMVLQOLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N=NC1C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


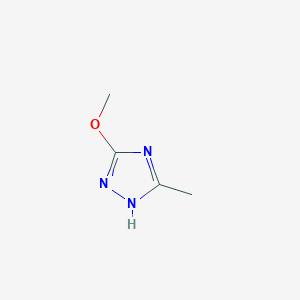

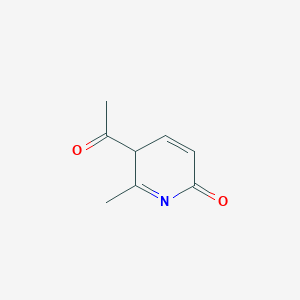
![3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B15132955.png)
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)
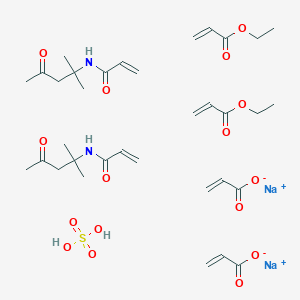
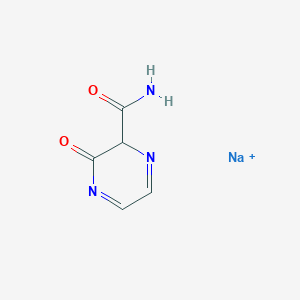
![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxo-5H-pyrimidin-3-ium-5-yl)phenyl]propanoate](/img/structure/B15133001.png)
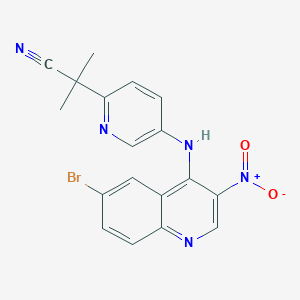
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133005.png)

